molecular formula C11H14O3 B065898 Propyl 3-methoxybenzoate CAS No. 183897-90-7

Propyl 3-methoxybenzoate

Cat. No.: B065898
CAS No.: 183897-90-7
M. Wt: 194.23 g/mol
InChI Key: UNMOSDXZVXPNFI-UHFFFAOYSA-N
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Description

Propyl 3-methoxybenzoate (CAS 183897-90-7) is an organic ester with the molecular formula C 11 H 14 O 3 and a molecular weight of 194.23 g/mol. This compound, characterized by a propyl ester chain and a meta-substituted methoxy group on the benzene ring, is a valuable building block and reference standard in scientific research. Research Applications and Value QSAR and Computational Studies: This compound serves as an excellent model for Quantitative Structure-Activity Relationship (QSAR) studies. Its structure allows researchers to investigate correlations between molecular properties (such as logP, molecular volume, and electronic parameters) and biological activity or chemical behavior. Research on similar benzoate esters shows the meta-methoxy group's electronic effects distinctly influence the compound's reactivity and interaction with biological systems . Antibacterial Research and Development: While not the direct compound, this compound is structurally related to 3-methoxybenzamide (3-MBA), a known scaffold for developing novel antibacterial agents. Derivatives of 3-MBA have been extensively researched as potent inhibitors of the bacterial cell division protein FtsZ, showing activity against Staphylococci, including MRSA strains . This makes it a compound of interest in medicinal chemistry for the design and synthesis of new anti-infectives. Density Functional Theory (DFT) Studies: The compound is a suitable candidate for computational analysis using Density Functional Theory. DFT calculations can provide deep insights into its reaction mechanisms, such as hydrolysis pathways, transition states, and activation energies. The electron-donating nature of the meta-methoxy group is a key factor influencing the charge distribution and energy barriers in these reactions . Chemical Synthesis Intermediate: As a benzoate ester, it is a versatile intermediate in organic synthesis. It can undergo various reactions, including hydrolysis under acidic or basic conditions to yield 3-methoxybenzoic acid and propanol, or serve as a precursor for further functionalization . Handling and Safety this compound is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and adhere to standard laboratory safety protocols when handling this compound.

Properties

CAS No.

183897-90-7

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

propyl 3-methoxybenzoate

InChI

InChI=1S/C11H14O3/c1-3-7-14-11(12)9-5-4-6-10(8-9)13-2/h4-6,8H,3,7H2,1-2H3

InChI Key

UNMOSDXZVXPNFI-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC(=CC=C1)OC

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)OC

Synonyms

Benzoic acid, 3-methoxy-, propyl ester (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Salinomycin sodium salt involves several steps, starting from the fermentation of Streptomyces albus. The fermentation broth is extracted with organic solvents, followed by purification using chromatographic techniques. The final product is obtained by converting Salinomycin to its sodium salt form through neutralization with sodium hydroxide .

Industrial Production Methods

Industrial production of Salinomycin sodium salt typically involves large-scale fermentation processes. The bacterium Streptomyces albus is cultured in bioreactors under controlled conditions to maximize yield. Post-fermentation, the compound is extracted, purified, and converted to its sodium salt form for commercial use .

Chemical Reactions Analysis

Hydrolysis Reactions

Propyl 3-methoxybenzoate undergoes hydrolysis under acidic or basic conditions to regenerate the parent carboxylic acid and alcohol.

Reaction Type Conditions Products Catalyst/Reagent
Acidic HydrolysisH₂O, H⁺ (e.g., H₂SO₄), reflux3-Methoxybenzoic acid + PropanolSulfuric acid
Basic HydrolysisNaOH/H₂O, refluxSodium 3-methoxybenzoate + PropanolAqueous base

Mechanistic Insights :

  • Acidic pathway : Protonation of the ester carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

  • Basic pathway : Hydroxide ions directly attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate and alcohol.

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents.

Reagent Conditions Product Yield
LiAlH₄Anhydrous ether, 0–25°C3-Methoxybenzyl alcohol + Propanol>85%
NaBH₄ (with additives)THF, 50°CPartial reduction observed~40%

Kinetic Considerations :

  • LiAlH₄ achieves complete reduction due to its stronger reducing power compared to NaBH₄, which may require catalytic additives (e.g., CeCl₃) for enhanced efficacy.

Substitution Reactions

The methoxy group participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Reagent Conditions Product Key Observations
H₂SO₄/HNO₃0–5°C, nitrating mixture3-Nitro-4-methoxybenzoateNitration occurs para to methoxy
Cl₂/FeCl₃25°C, dark conditions3-Chloro-4-methoxybenzoateElectrophilic chlorination

Regioselectivity :
The methoxy group directs electrophiles to the para position due to its strong electron-donating resonance effect. Steric hindrance from the ester group further influences substitution patterns .

Oxidation Reactions

Oxidation targets the methoxy group or alkyl chain, depending on reagents.

Reagent Conditions Product Notes
KMnO₄/H⁺Aqueous H₂SO₄, 80°C3-Hydroxybenzoic acidDemethylation occurs via radical intermediates
O₃/Zn-H₂O-78°C, then workup3-Methoxybenzoic acid + PropanalOzonolysis cleaves the propyl chain

Mechanistic Pathways :

  • Demethylation : Strong oxidizers like KMnO₄ abstract methyl hydrogen from the methoxy group, forming a quinone-like intermediate before hydrolysis to the hydroxyl derivative.

Transesterification

The propyl group can be exchanged with other alcohols under catalytic conditions.

Alcohol Catalyst Conditions Product Yield
EthanolH₂SO₄Reflux, 12 hrsEthyl 3-methoxybenzoate78%
ButanolLipase (CAL-B)40°C, solvent-freeButyl 3-methoxybenzoate92%

Catalyst Efficiency :

  • Enzymatic methods (e.g., Candida antarctica lipase B) offer superior selectivity and milder conditions compared to acid catalysis.

Radical-Mediated Reactions

Hydroxyl radicals (- OH) abstract hydrogen atoms from the propyl chain in atmospheric or advanced oxidation processes.

Radical Source Conditions Major Product Rate Constant
OH- (UV/H₂O₂)Aqueous phase, 25°C3-Methoxybenzoic acid derivativesk=1.85×1011cm3molecule1s1k=1.85\times 10^{-11}\,\text{cm}^3\,\text{molecule}^{-1}\,\text{s}^{-1}

Degradation Pathways :

  • Hydrogen abstraction from the α-carbon of the propyl chain dominates, forming radical intermediates that react with O₂ to yield peroxy radicals and eventually carboxylic acids .

Stability Under Thermal and Photolytic Conditions

Condition Observation Degradation Products
150°C, inert atmosphereEster decomposition to 3-methoxybenzoic acidCO₂, Propene
UV light (254 nm)Cleavage of methoxy groupBenzoquinone derivatives

Practical Implications :
Thermal instability necessitates storage at <25°C, while photolytic degradation limits applications in UV-exposed formulations.

Scientific Research Applications

Salinomycin sodium salt has a wide range of applications in scientific research:

Mechanism of Action

Salinomycin sodium salt exerts its effects by disrupting potassium ion gradients across cellular membranes. It binds to potassium ions and facilitates their transport across the membrane, leading to cellular ion imbalance. This disruption affects various cellular processes, including the Wnt/β-catenin signaling pathway, which is crucial for cancer stem cell maintenance. The compound also induces lysosomal iron sequestration, leading to the production of reactive oxygen species and ferroptosis .

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Type

Propyl Benzoate (C₁₀H₁₂O₂)
  • Structure : Lacks the methoxy group.
  • Properties : Lower molecular weight (164.20 g/mol vs. ~194.23 g/mol for Propyl 3-methoxybenzoate) and reduced polarity.
  • Solubility: Fully miscible with ethanol at room temperature . This compound likely has lower solubility in non-polar solvents due to the methoxy group.
Propyl 3-Chlorobenzoate
  • Structure : Chloro (-Cl) substituent replaces methoxy (-OCH₃) at the 3-position.
  • Applications in material science (e.g., enhanced mechanical strength) are noted for chloro-substituted esters .
Sodium 3-Methoxybenzoate
  • Structure : Sodium salt of 3-methoxybenzoic acid.
  • Properties: Exhibits bidentate coordination with lanthanides, as shown by IR bands at 1568 cm⁻¹ (antisymmetric COO⁻) and 1400 cm⁻¹ (symmetric COO⁻) .

Ester Group Variations

Ethyl 4-(5-(3-Methylisoxazol-5-ylamino)pentylthio)benzoate (I-6501)
  • Structure : Ethyl ester with a thioether-linked isoxazole side chain.
Ethyl 4-(3-(2-(3-Methylisoxazol-5-yl)ethoxy)propoxy)benzoate (I-6602)
  • Structure : Ethyl ester with an ether-linked isoxazole side chain.
  • Properties : The ethoxy-propoxy spacer may improve pharmacokinetic profiles (e.g., bioavailability) relative to this compound, which lacks such functionalization .

Physicochemical and Thermal Properties

Compound Molecular Weight (g/mol) Substituent Ester Group Key Properties
This compound ~194.23 3-OCH₃ Propyl Polar, IR: ~1700 cm⁻¹ (C=O)
Propyl benzoate 164.20 None Propyl Non-polar, soluble in ethanol
Sodium 3-methoxybenzoate ~178.11 (acid form) 3-OCH₃ Sodium salt Ionic, coordinates lanthanides
Propyl 3-chlorobenzoate ~198.65 3-Cl Propyl Thermally stable, material science uses
  • Thermal Stability : Methoxy-substituted aromatic esters generally decompose at lower temperatures than chloro-substituted analogs due to the electron-donating nature of -OCH₃. For example, thorium(IV) 4-methoxybenzoate decomposes to ThO₂ at elevated temperatures, suggesting that substituent position (3 vs. 4) may also influence stability .

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